molecular formula C15H12N4O B13850855 2-(5-amino-1H-indol-2-yl)-1,3-benzoxazol-5-amine CAS No. 1246472-02-5

2-(5-amino-1H-indol-2-yl)-1,3-benzoxazol-5-amine

Katalognummer: B13850855
CAS-Nummer: 1246472-02-5
Molekulargewicht: 264.28 g/mol
InChI-Schlüssel: FCGOQBUFJYWSAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-amino-1H-indol-2-yl)-1,3-benzoxazol-5-amine is a complex organic compound that features both indole and benzoxazole moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-amino-1H-indol-2-yl)-1,3-benzoxazol-5-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the indole and benzoxazole precursors, followed by their coupling under specific conditions. For instance, the indole precursor can be synthesized through a Fischer indole synthesis, while the benzoxazole moiety can be prepared via a condensation reaction involving o-aminophenol and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-amino-1H-indol-2-yl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and benzoxazole rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

2-(5-amino-1H-indol-2-yl)-1,3-benzoxazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential as an anticancer agent, particularly in targeting specific proteins involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 2-(5-amino-1H-indol-2-yl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. For instance, it may bind to proteins or enzymes, inhibiting their activity and thereby affecting cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Indole-2-carboxamides: Known for their role as selective NMDA receptor antagonists.

    Benzimidazole-2-carboxamides: Also act as NMDA receptor antagonists with similar structural features.

Uniqueness

2-(5-amino-1H-indol-2-yl)-1,3-benzoxazol-5-amine is unique due to its combined indole and benzoxazole structure, which imparts distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets compared to compounds with only one of these moieties.

Eigenschaften

CAS-Nummer

1246472-02-5

Molekularformel

C15H12N4O

Molekulargewicht

264.28 g/mol

IUPAC-Name

2-(5-amino-1H-indol-2-yl)-1,3-benzoxazol-5-amine

InChI

InChI=1S/C15H12N4O/c16-9-1-3-11-8(5-9)6-13(18-11)15-19-12-7-10(17)2-4-14(12)20-15/h1-7,18H,16-17H2

InChI-Schlüssel

FCGOQBUFJYWSAQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1N)C=C(N2)C3=NC4=C(O3)C=CC(=C4)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.